molecular formula C19H29NO3 B102051 Methylcapsaicin CAS No. 17514-11-3

Methylcapsaicin

Cat. No. B102051
CAS RN: 17514-11-3
M. Wt: 319.4 g/mol
InChI Key: AWRGGJPZAHOHGI-SOFGYWHQSA-N
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Description

Methylcapsaicin is a derivative of Capsaicin, a unique alkaloid found primarily in the fruit of the Capsicum genus . Capsaicin is known for its spicy flavor and is generally extracted directly from fruit . It is a chemical irritant and neurotoxin for mammals, including humans, and produces a sensation of burning in any tissue with which it comes into contact .


Synthesis Analysis

Capsaicinoids, including Methylcapsaicin, are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors), and they generally accumulate in the placental tissue of the chili pepper fruits . The pungency grade depends on the genotype of the plant but is also affected by external stimuli .


Molecular Structure Analysis

The molecular structure of Methylcapsaicin, like other capsaicinoids, consists of amides of vanillylamine with branched-chain fatty acids . Advances in analytical techniques are being used in the study of capsaicin to increase the knowledge about its molecular characterization and structural-activity relationship .

Scientific Research Applications

Chemical Properties and Pharmacological Actions

Methylcapsaicin, a variant of capsaicinoids found in chili peppers, has been studied for its diverse pharmacological actions. Capsaicinoids like capsaicin and methylcapsaicin influence capsaicin-sensitive afferent nerves, impacting various organ defenses, including the gastrointestinal tract. This has prompted research into their potential as drug compounds or components in drug combinations for human medical therapy. These investigations cover physiology, pharmacology, toxicology, and potential therapeutic applications (Mózsik et al., 2009).

Impact on Sensory Afferent Nerves and Gastrointestinal Function

Capsaicinoids demonstrate specific actions on sensory afferent nerves, modifying gastrointestinal function under certain conditions. This has led to the exploration of capsaicinoids for producing orally applicable drugs or drug combinations for use in human therapy. The interdisciplinary review by Mózsik et al. (2009) presents a comprehensive overview of the chemical, physiological, pharmacological, and toxicological actions of capsaicinoids from plant chemistry to potential applications in human observations.

Capsaicinoids in Pain Management and Neurological Applications

Research into the use of capsaicinoids in pain management, particularly for conditions like vasomotor rhinitis, has shown promising results. Intranasal applications of capsaicin have been found to alleviate symptoms in patients, suggesting a potential role in treating certain types of neuropathic pain (Marabinil et al., 2004). Additionally, the effect of dihydrocapsaicin on cerebral and blood-brain barrier damage in cerebral ischemia and reperfusion models indicates a potential neuroprotective role. It suggests that capsaicinoids could aid in the development of treatments for cerebral ischemia/reperfusion injury (Janyou et al., 2017).

Capsaicin in Oncology and Cancer Research

Capsaicin has also been explored for its anti-cancer properties. Its chemo-preventive effects are linked to its ability to exert anti-mutagenic, antioxidant, and anti-inflammatory activities. However, the clinical application in cancer treatment is still limited and requires further research (Adetunji et al., 2022).

Future Directions

Research interest in capsaicinoids, including Methylcapsaicin, has increased recently due to its potential for commercial use, including food products, dietary supplements, pharmaceutical, and self-defence products . Future research directions include the development of efficient qualitative and quantitative methods of capsaicinoids, the exploration of its anti-cancer properties, and the development of new formulations and drug delivery mechanisms .

properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-2,8-dimethylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-14(2)8-6-5-7-9-15(3)19(22)20-13-16-10-11-17(21)18(12-16)23-4/h6,8,10-12,14-15,21H,5,7,9,13H2,1-4H3,(H,20,22)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGGJPZAHOHGI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylcapsaicin

CAS RN

17514-11-3
Record name Methylcapsaicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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